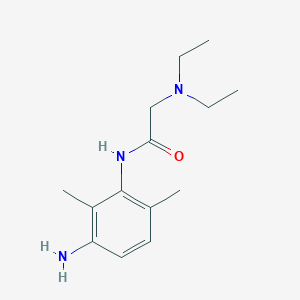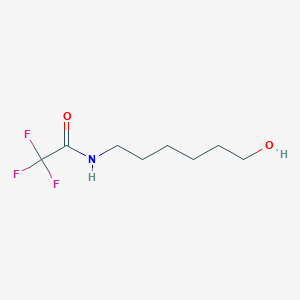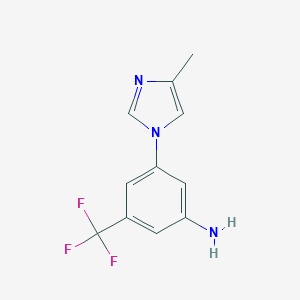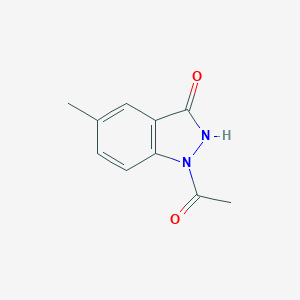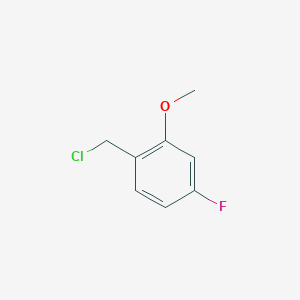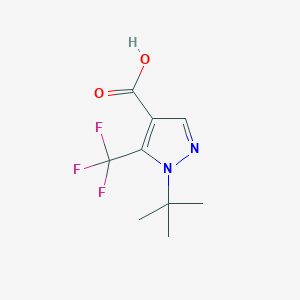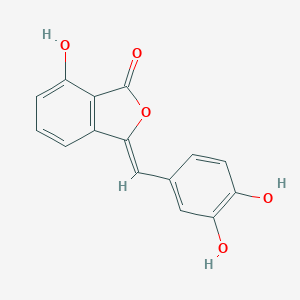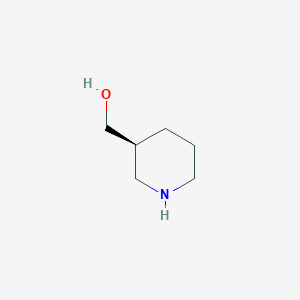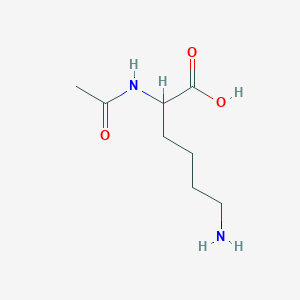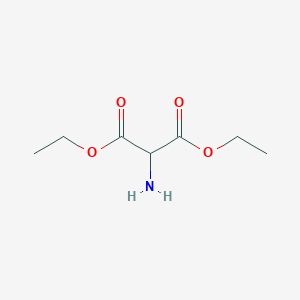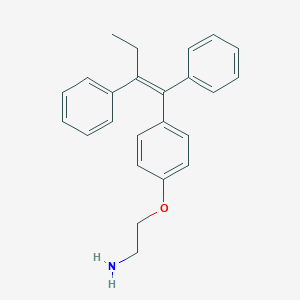
Desmethyltamoxifen
Übersicht
Beschreibung
N,N-Didesmethyltamoxifen (DDT) is a synthetic derivative of tamoxifen, a drug that has been used for decades to treat estrogen-dependent breast cancer. DDT has a similar structure to tamoxifen, but it is much more potent. DDT has been studied extensively in recent years and is being explored as a potential treatment for a variety of different diseases, including breast cancer, endometriosis, and prostate cancer.
Wissenschaftliche Forschungsanwendungen
Behandlung von Brustkrebs und Aromatasehemmung
N,N-Didesmethyltamoxifen (ddTam) trägt zur Variabilität der klinischen Wirkungen von Tamoxifen bei Patientinnen mit Brustkrebs bei. Es hemmt die Aromatase, ein Enzym, das für die Östrogensynthese verantwortlich ist. Durch die Reduzierung des Östrogenspiegels ergänzt ddTam die antiöstrogenen Wirkungen von Tamoxifen. Forschungen deuten darauf hin, dass ddTam zusammen mit anderen Tamoxifen-Metaboliten als potenter Östrogenrezeptor-Antagonist wirkt und zur Behandlung von Brustkrebs beiträgt .
DNA-Adduktbildung und Hepatokarzinogenese
Tamoxifen bildet hepatische Tamoxifen-DNA-Addukte durch α-Hydroxylierung und Sulfatesterbildung. Während Tamoxifen-DNA-Addukte in der Regel nicht in menschlichen Leberproben nachgewiesen werden, hemmt ddTam CYP 3A, das die Tamoxifen-α-Hydroxylierung katalysiert. Experimentelle Hinweise deuten jedoch darauf hin, dass ddTam den α-Hydroxylierungsprozess nicht signifikant beeinträchtigt. Daher ist die Rolle von ddTam bei der DNA-Adduktbildung komplex .
Selektive Östrogenrezeptor-Modulation (SERM)
Als Metabolit von Tamoxifen beteiligt sich ddTam am Konversionsweg, der zu Norendoxifen (4-Hydroxy-N,N-Desmethyltamoxifen) führt, einem aktiven Metaboliten. SERMs wie Tamoxifen und seine Metaboliten interagieren mit Östrogenrezeptoren und modulieren deren Aktivität. Das Verständnis der Rolle von ddTam in diesem Prozess ist entscheidend für die Optimierung der Tamoxifen-Therapie .
Pharmakogenomik und Metabolismus
Studien heben die Bedeutung von ddTam in der Pharmakogenomik hervor. Während N-Desmethyltamoxifen ein Hauptmetabolit beim Menschen ist, sind die ddTam-Konzentrationen nur beim Menschen und bei nichtmenschlichen Primaten signifikant, nicht aber bei Ratten. Dieser Unterschied beeinflusst den Tamoxifen-Metabolismus und die Wirksamkeit. Andere Arzneimittel-metabolisierende Enzyme können ebenfalls das Tamoxifen-Ansprechen beeinflussen .
Zielidentifizierung und markierungsfreie Profilerstellung
Neuere Forschungsarbeiten haben markierungsfreie Profilerstellungsmethoden eingesetzt, um zwischen den Zielmolekülen von Tamoxifen und ddTam zu unterscheiden. Diese Ansätze liefern Einblicke in die spezifischen Wechselwirkungen und molekularen Pfade, die von ddTam beeinflusst werden, und unterstützen die Zielidentifizierung .
Antitumorwirkungen und Endoxifenbildung
Endoxifen, ein weiterer Tamoxifen-Metabolit, ist für die Antitumorwirkungen unerlässlich. N-Desmethyltamoxifen trägt zur Endoxifenbildung bei. Das Verständnis des Zusammenspiels zwischen diesen Metaboliten ist entscheidend für die Optimierung der Tamoxifen-Therapie und die Anpassung der Behandlung an einzelne Patientinnen .
Wirkmechanismus
Target of Action
Desdimethyltamoxifen, like Tamoxifen, primarily targets the Estrogen Receptors (ERs) . ERs are proteins within cells that are activated by the hormone estrogen and are involved in various cellular processes, including growth and proliferation .
Mode of Action
Desdimethyltamoxifen acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to ERs, inhibiting their interaction with estrogen, and thereby modulating the transcription of estrogen-responsive genes . This results in the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .
Biochemical Pathways
Desdimethyltamoxifen affects the estrogen signaling pathway . By binding to ERs, it prevents the activation of this pathway by estrogen, leading to a decrease in the transcription of estrogen-responsive genes . This can result in reduced cell proliferation and increased apoptosis, particularly in estrogen receptor-positive breast cancer cells .
Pharmacokinetics
The pharmacokinetics of Desdimethyltamoxifen are similar to those of Tamoxifen. Tamoxifen is metabolized by cytochrome P450 enzymes into several metabolites, including Desdimethyltamoxifen . These metabolites can have a long duration of action, with the active metabolite N-desmethyltamoxifen having a half-life of approximately 2 weeks .
Result of Action
The binding of Desdimethyltamoxifen to ERs leads to a decrease in the growth and proliferation of estrogen receptor-positive breast cancer cells . This is due to the modulation of estrogen-responsive gene transcription, leading to increased apoptosis and decreased cell proliferation .
Action Environment
The action of Desdimethyltamoxifen can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Tamoxifen and its metabolites, potentially impacting the effectiveness of Desdimethyltamoxifen . Additionally, genetic factors such as polymorphisms in the genes encoding the cytochrome P450 enzymes can affect the metabolism of Tamoxifen and the production of Desdimethyltamoxifen .
Biochemische Analyse
Biochemical Properties
Desdimethyltamoxifen is metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is considered the major active form of tamoxifen in the body . In one study, Desdimethyltamoxifen had an affinity for the estrogen receptor of 2.4% relative to estradiol .
Cellular Effects
Tamoxifen and its metabolites, including Desdimethyltamoxifen, can act as an estrogen antagonist or agonist depending on tissue type . The agonistic effects of tamoxifen are associated with favorable effects, such as prevention of bone fractures, but also detrimental effects, including an increased risk of endometrial cancer and venous thromboembolic events .
Molecular Mechanism
Desdimethyltamoxifen is further metabolized into endoxifen, which is thought to be the major active form of tamoxifen in the body . Endoxifen and Desdimethyltamoxifen are able to inhibit aromatase activity . This inhibition by these tamoxifen metabolites may contribute to the variability in clinical effects of tamoxifen in patients with breast cancer .
Metabolic Pathways
Desdimethyltamoxifen is part of the metabolic pathway of tamoxifen, a selective estrogen receptor modulator (SERM) . Phase I metabolism generates active tamoxifen metabolites, and phase II metabolism deactivates them .
Transport and Distribution
The concentrations of tamoxifen and its metabolites in tumor tissues were significantly correlated to their serum levels . Tumor tissue levels were 5–10 times higher than those measured in serum, with the exception of tamoxifen-N-oxide .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKBWHDNUSJLW-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314338 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80234-20-4 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desdimethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Didesmethyl Tamoxifen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N-didesmethyltamoxifen relate to tamoxifen in terms of metabolism and DNA adduct formation?
A: N,N-dithis compound is a metabolite of tamoxifen, produced through sequential N-demethylation. While initially thought to potentially inhibit tamoxifen's metabolic activation to DNA-binding electrophiles, studies have shown that N,N-dithis compound does not significantly impair this process. [, , ] In fact, both N,N-dithis compound and its alpha-hydroxy metabolite can themselves be activated and form DNA adducts, although this pathway appears to be minor compared to that of tamoxifen and N-desmethyltamoxifen. [, , ]
Q2: What is the significance of the different DNA adduct patterns observed for tamoxifen and its metabolites?
A: Research indicates that tamoxifen, N-desmethyltamoxifen, and N,N-dithis compound each generate distinctive patterns of DNA adducts. [] This suggests that while they may share some metabolic activation pathways, each compound also undergoes unique transformations leading to different DNA lesions. Further research is needed to understand the specific consequences of these distinct adduct profiles on mutagenesis and carcinogenesis.
Q3: Does N,N-dithis compound contribute to the genotoxicity of tamoxifen in vivo?
A: While N,N-dithis compound can form DNA adducts, studies in rats suggest its contribution to tamoxifen's overall genotoxicity is minimal. [, ] Administration of N,N-dithis compound resulted in significantly lower levels of DNA damage compared to tamoxifen or N-desmethyltamoxifen. [] This suggests that N,N-dithis compound-derived DNA adducts may play a less significant role in tamoxifen-induced carcinogenesis.
Q4: What analytical techniques are used to study the formation and characteristics of DNA adducts related to tamoxifen and its metabolites?
A: Researchers utilize (32)P-postlabeling coupled with HPLC to analyze DNA adducts formed by tamoxifen and its metabolites. [, , , ] This technique involves radioactively labeling DNA adducts and separating them based on their chemical properties, allowing for the identification and quantification of different adduct species.
Q5: Are there tissues besides the liver where tamoxifen and its metabolites form DNA adducts?
A: Research primarily focuses on tamoxifen-induced DNA adducts in the liver, where its metabolic activation is most prominent. [, , ] Studies in rats have found no significant increase in DNA adducts in other tissues, including the uterus, spleen, thymus, or bone marrow, following tamoxifen or metabolite treatment. [, ] This finding suggests that the mechanism of tamoxifen-induced carcinogenesis in other organs might not be directly related to DNA adduct formation, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



